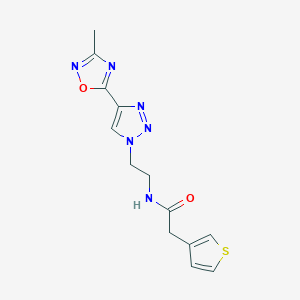

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that showcases the diverse applications of modern synthetic chemistry. Its unique structure combines various functional groups, making it a versatile candidate for scientific research.

Métodos De Preparación

Synthetic routes for N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide involve multi-step processes. The starting materials typically include commercially available reagents, and the synthesis proceeds through several key steps:

Formation of the oxadiazole ring

This step usually involves the cyclization of appropriate acyl hydrazides with nitrile oxides under controlled conditions.

Construction of the triazole ring

Through a [3+2] cycloaddition reaction (often using copper-catalyzed azide-alkyne cycloaddition), the triazole ring is formed.

Linking to the thiophene derivative

The final step involves coupling the intermediate triazole-oxadiazole compound with a thiophene derivative through amidation or similar coupling reactions.

Industrial production methods would necessitate optimization for scale, typically by refining reaction conditions, selecting appropriate solvents, and ensuring efficient purification steps to maximize yield and purity.

Análisis De Reacciones Químicas

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide undergoes various reactions:

Oxidation and reduction

The compound can be oxidized or reduced under specific conditions, altering its functional groups to create different derivatives. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Substitution reactions

The thiophene and triazole rings are prone to substitution reactions where electrophiles or nucleophiles replace hydrogen atoms on these rings. Typical reagents include halogens or organometallics.

Amidation and esterification

The amide group can be transformed into esters or other amides using appropriate catalysts and conditions.

Major products from these reactions depend on the specific pathways chosen and the reaction conditions employed.

Aplicaciones Científicas De Investigación

This compound has several scientific research applications across chemistry, biology, medicine, and industry:

Chemistry

As a building block for synthesizing more complex molecules, its reactivity and unique structure make it valuable for creating diverse libraries of compounds.

Biology

It serves as a probe for studying biological processes due to its potential interactions with various biomolecules.

Medicine

The compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In materials science, it could be used in the development of novel polymers or as a precursor for materials with specific electronic properties.

Mecanismo De Acción

The compound's effects are mediated through its interaction with molecular targets, which could include enzymes, receptors, or other cellular components. The precise mechanism would vary based on the specific application, but generally, it involves binding to the target and modifying its activity, either by inhibition, activation, or modulation of its function.

Comparación Con Compuestos Similares

Similar compounds include those with triazole, oxadiazole, or thiophene groups. For instance, 1H-1,2,3-triazole-based compounds are known for their bioactivity and versatility in click chemistry. Thiophene derivatives are used in various electronic applications due to their conductive properties. This compound's uniqueness lies in its combination of these functional groups, offering a synergistic effect not found in simpler analogs.

Examples of similar compounds:

1H-1,2,3-triazole derivatives

1,2,4-oxadiazole derivatives

Thiophene-based compounds

This makes N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide a distinct and versatile molecule in both research and industrial applications.

Actividad Biológica

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound that integrates the oxadiazole and triazole scaffolds, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple heterocycles:

- Oxadiazole : A five-membered ring containing two nitrogen atoms.

- Triazole : A five-membered ring with three nitrogen atoms.

- Thioether : The thiophene moiety contributes to its lipophilicity and potential biological interactions.

Biological Activity Overview

Recent studies have indicated that derivatives of oxadiazoles and triazoles possess significant pharmacological properties, including:

-

Anticancer Activity : Various studies have demonstrated that compounds containing oxadiazole and triazole rings exhibit cytotoxic effects against different cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action 5a MCF-7 0.65 Induction of apoptosis via p53 activation 5b U-937 2.41 Cell cycle arrest at G0-G1 phase

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .

Apoptosis Induction

Research indicates that compounds similar to this compound can activate apoptotic pathways. For instance:

"Flow cytometry assays revealed that these compounds are potent inducers of apoptosis in MCF-7 and other cancer cell lines" .

This activity is often linked to the upregulation of pro-apoptotic proteins such as p53 and the activation of caspases.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial effects against various pathogens. For example:

"Oxadiazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria" .

This suggests potential applications in treating infections alongside cancer therapies.

Study 1: Anticancer Efficacy

A study evaluating the efficacy of related oxadiazole derivatives found that several compounds exhibited IC50 values in the low micromolar range against human leukemia cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Properties

Another research focused on synthesizing oxadiazole analogs reported promising results against Staphylococcus aureus and Escherichia coli. The study concluded that modifications at specific positions significantly improved antimicrobial potency .

Propiedades

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2S/c1-9-15-13(21-17-9)11-7-19(18-16-11)4-3-14-12(20)6-10-2-5-22-8-10/h2,5,7-8H,3-4,6H2,1H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKUHKODDMLTQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.